molecular formula C10H12N2O3 B13647751 6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No.: B13647751
M. Wt: 208.21 g/mol
InChI Key: VIPMMSYZFJWOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzooxazinone derivative characterized by a bicyclic core structure with an amino group at position 6 and a 2-hydroxyethyl substituent at position 2. Its molecular formula is C₁₁H₁₂N₂O₃, and it has a molar mass of 220.23 g/mol. The compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous benzooxazinones (e.g., ethyl or methyl derivatives synthesized via K₂CO₃-mediated alkylation in DMF) .

This substituent may also facilitate hydrogen bonding, influencing pharmacokinetic properties like bioavailability .

Its biological activity remains uncharacterized in the provided literature, though structurally related benzooxazinones exhibit anticancer, antimicrobial, and kinase-inhibitory properties .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6-amino-4-(2-hydroxyethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O3/c11-7-1-2-9-8(5-7)12(3-4-13)10(14)6-15-9/h1-2,5,13H,3-4,6,11H2

InChI Key

VIPMMSYZFJWOMH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step processes. One common method starts with the reaction of 5-oxo-tetrahydrofuran-2-carboxylic acid with a benzylating or alkylating agent to form a hydroxy-glutaric acid diester. This intermediate is then reacted with a nitrophenol derivative, followed by cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amino groups.

    Substitution: Common in the modification of the oxazine ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Benzooxazinones

The biological and chemical profiles of benzooxazinones are highly dependent on substituents at positions 4, 6, and 5. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties/Activities References
6-Amino-4-(2-hydroxyethyl)-... 6-NH₂, 4-(CH₂CH₂OH) Unknown activity; discontinued commercially.
6-Amino-4-ethyl-... 6-NH₂, 4-CH₂CH₃ Structural analog; no explicit activity data. CAS: 103361-44-0.
4-Phenyl-5-phenoxy-1,2,3-thiadiazole derivatives Varied aryl/heteroaryl substituents Antifungal, herbicidal activities; crystallographic data reported.
7-Bromo-4-propargyl-... linked to isoxazoles 7-Br, 4-propargyl, isoxazole hybrids Anticancer activity (tested on HCT-116, MDA-MB-231); synthesized via Cu(I)-catalyzed routes.
Triazole-functionalized derivatives Triazole moieties at position 4 or 7 Antimicrobial (e.g., against S. aureus); synthesized via click chemistry.
PI3Kα inhibitors (e.g., Compound 7f) 4-Aryl, 6-acetyl/propanoyl groups Potent antiproliferative activity (IC₅₀ < 1 μM in HCT-116 cells); PI3Kα kinase inhibition.
CDK9 inhibitors 4-Aryl, 6-fluoro/chloro substituents Selective CDK9 inhibition (IC₅₀ ~10 nM); efficacy in hematologic malignancies.

Key Observations:

Substituent Impact on Bioactivity :

  • Hydrophobic groups (e.g., aryl, propargyl) enhance anticancer activity by improving target binding (e.g., PI3Kα inhibition) .
  • Polar groups (e.g., hydroxyethyl, triazole) may improve solubility or enable hydrogen bonding, as seen in antimicrobial triazole derivatives .

Position-Specific Modifications: Position 4: Critical for kinase inhibition. For example, 4-aryl groups in PI3Kα inhibitors increase steric complementarity with the ATP-binding pocket . Position 6: Amino or acetyl groups are common in anticancer agents, suggesting a role in DNA intercalation or enzyme inhibition .

Synthetic Accessibility :

  • Hydroxyethyl and ethyl derivatives are synthesized via alkylation (e.g., K₂CO₃ in DMF), while complex hybrids (e.g., isoxazoles) require Cu(I)-catalyzed cycloadditions .

Biological Activity

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its unique oxazine structure and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₃O₂
  • CAS Number : 1017359-62-4
  • Structure : The compound features a benzo[b][1,4]oxazine core with an amino group and a hydroxyethyl substituent, which may enhance its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit diverse biological activities. Specifically, this compound has shown promise in the following areas:

  • Kinase Inhibition : Similar compounds have been reported as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .
  • Anti-cancer Properties : Derivatives have demonstrated cytotoxic effects against several cancer cell lines, indicating potential anti-cancer applications .

The biological activity of this compound is attributed to its interaction with specific biological targets. Binding affinity studies suggest that the compound may modulate receptor activity or inhibit enzyme function critical for cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound:

Compound NameStructure TypeNotable Activity
6-Amino-2-methyl-4H-benzo[1,4]oxazin-3-oneBenzo[1,4]oxazineAnticancer properties
6-Amino-2H-1,4-benzoxazin-3(4H)-oneBenzoxazineKinase inhibition
5-Hydroxy-4H-benzo[1,4]oxazin-3-oneHydroxy-substitutedβ₂ agonist activity

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of related compounds:

  • β₂-Adrenoceptor Agonists : A study on β₂-adrenoceptor agonists with similar moieties demonstrated potent agonistic effects, suggesting that modifications in the oxazine structure could yield compounds with enhanced therapeutic profiles .
  • Antimicrobial Activity : Other derivatives have been evaluated for antibacterial properties against both gram-positive and gram-negative strains. Molecular docking studies indicated significant binding interactions with relevant bacterial enzymes .
  • Cytotoxicity Assessment : In vitro assessments revealed that certain derivatives exhibited minimal cytotoxicity towards normal human lung fibroblast cells compared to established chemotherapeutics like Doxorubicin, indicating a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.